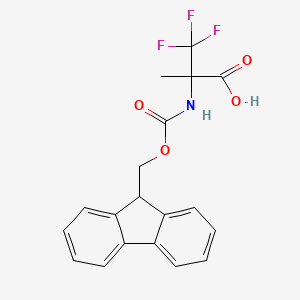
(R)-Fmoc-2-trifluoromethyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Fmoc-2-trifluoromethyl-alanine is a derivative of alanine, an amino acid, where the hydrogen atom on the alpha carbon is replaced by a trifluoromethyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique properties, including increased hydrophobicity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-trifluoromethyl-alanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available alanine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like sodium hydride (NaH).
Fmoc Protection: The amino group of the resulting 2-trifluoromethyl-alanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of ®-Fmoc-2-trifluoromethyl-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reagents and intermediates.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fmoc-2-trifluoromethyl-alanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used.
Major Products
The major products formed from these reactions include various derivatives of ®-Fmoc-2-trifluoromethyl-alanine, which can be further utilized in peptide synthesis and other applications.
Applications De Recherche Scientifique
®-Fmoc-2-trifluoromethyl-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function due to its ability to introduce hydrophobicity and stability.
Medicine: It is explored for its potential therapeutic applications, including drug design and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of ®-Fmoc-2-trifluoromethyl-alanine involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The trifluoromethyl group increases hydrophobic interactions, while the Fmoc group provides protection during synthesis. The compound can interact with various molecular targets and pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Fmoc-2-fluoromethyl-alanine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
®-Fmoc-2-chloromethyl-alanine: Contains a chloromethyl group.
®-Fmoc-2-bromomethyl-alanine: Contains a bromomethyl group.
Uniqueness
®-Fmoc-2-trifluoromethyl-alanine is unique due to the presence of the trifluoromethyl group, which imparts increased hydrophobicity and stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced stability and hydrophobic interactions.
Propriétés
Formule moléculaire |
C19H16F3NO4 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
WDBDMOCINHCAEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


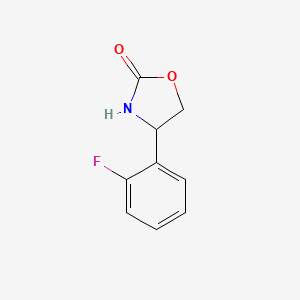


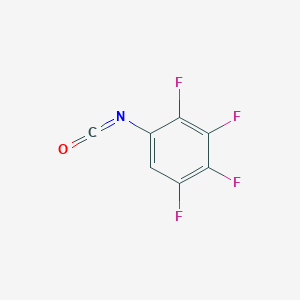
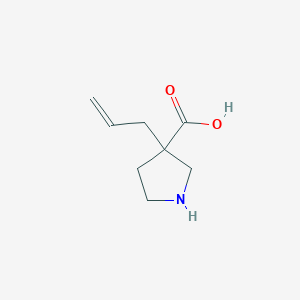

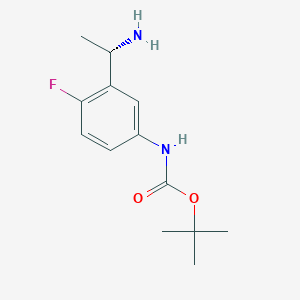

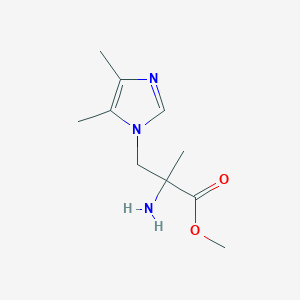
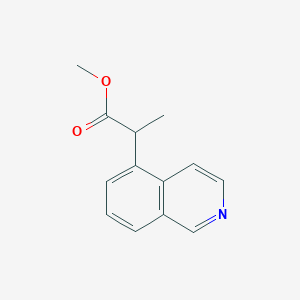
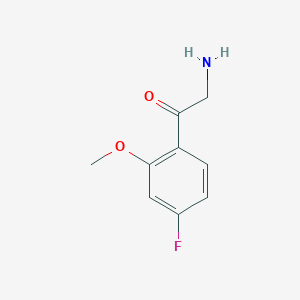
![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
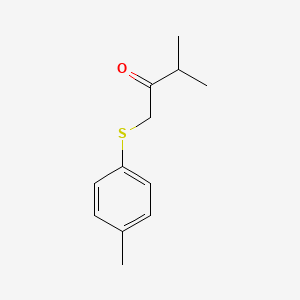
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
